molecular formula C16H20O B8125148 1-Cyclohexylmethoxy-4-ethynyl-2-methylbenzene

1-Cyclohexylmethoxy-4-ethynyl-2-methylbenzene

Cat. No.: B8125148
M. Wt: 228.33 g/mol
InChI Key: MDVPEZSJWCUCMD-UHFFFAOYSA-N
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Description

1-Cyclohexylmethoxy-4-ethynyl-2-methylbenzene is an organic compound with the molecular formula C16H20O and a molecular weight of 228.3294 g/mol This compound is characterized by a cyclohexylmethoxy group attached to a benzene ring, which also bears an ethynyl and a methyl group

Preparation Methods

The synthesis of 1-Cyclohexylmethoxy-4-ethynyl-2-methylbenzene typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methylphenol and cyclohexylmethanol.

    Reaction Steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Cyclohexylmethoxy-4-ethynyl-2-methylbenzene can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like potassium permanganate.

Scientific Research Applications

1-Cyclohexylmethoxy-4-ethynyl-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexylmethoxy-4-ethynyl-2-methylbenzene depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.

Comparison with Similar Compounds

1-Cyclohexylmethoxy-4-ethynyl-2-methylbenzene can be compared with similar compounds such as:

The presence of the cyclohexylmethoxy group, ethynyl group, and methyl group in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

1-(cyclohexylmethoxy)-4-ethynyl-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O/c1-3-14-9-10-16(13(2)11-14)17-12-15-7-5-4-6-8-15/h1,9-11,15H,4-8,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVPEZSJWCUCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)OCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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